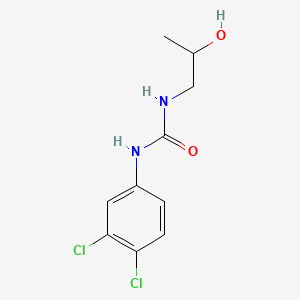
Diphenyldi-m-tolylsilane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Diphenyldi-m-tolylsilane is an organosilicon compound with the molecular formula C26H24Si. It is characterized by the presence of two phenyl groups and two m-tolyl groups attached to a silicon atom.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Diphenyldi-m-tolylsilane can be synthesized through the reaction of chlorosilanes with Grignard reagents. A common method involves the reaction of dichlorodiphenylsilane with m-tolylmagnesium bromide under anhydrous conditions. The reaction is typically carried out in an inert atmosphere to prevent moisture from interfering with the reaction .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The use of automated systems for monitoring and controlling the reaction parameters is common in industrial settings .
Analyse Chemischer Reaktionen
Types of Reactions: Diphenyldi-m-tolylsilane undergoes various chemical reactions, including:
Hydrosilylation: This reaction involves the addition of silicon-hydrogen bonds to unsaturated organic compounds, such as alkenes and alkynes, in the presence of a catalyst.
Common Reagents and Conditions:
Hydrosilylation: Catalysts such as platinum or rhodium complexes are commonly used.
Oxidation: Hydrogen peroxide or peracids are used as oxidizing agents.
Substitution: Various reagents, including halogens and organometallic compounds, can be used for substitution reactions.
Major Products Formed:
Hydrosilylation: The major products are organosilicon compounds with new Si-C bonds.
Oxidation: Silanols and siloxanes are the primary products.
Substitution: The products vary depending on the substituents introduced.
Wissenschaftliche Forschungsanwendungen
Diphenyldi-m-tolylsilane has several applications in scientific research:
Materials Science: It is used as a precursor for the synthesis of silicon-based materials, including polymers and ceramics.
Organic Synthesis: The compound is employed in the synthesis of complex organic molecules through hydrosilylation and other reactions.
Biology and Medicine: Research is ongoing to explore its potential use in drug delivery systems and as a component in biomedical devices.
Wirkmechanismus
The mechanism of action of diphenyldi-m-tolylsilane in chemical reactions involves the activation of the silicon atom, which can form bonds with various organic and inorganic species. In hydrosilylation reactions, the silicon-hydrogen bond is activated by a catalyst, allowing it to add across double or triple bonds in organic molecules . The molecular targets and pathways involved depend on the specific reaction and conditions used .
Vergleich Mit ähnlichen Verbindungen
- Diphenyl(p-tolyl)silane
- Diphenyldi-o-tolylsilane
- 1,4-bis(triphenylsilyl)benzene
- 1,3-bis(triphenylsilyl)benzene
Comparison: Diphenyldi-m-tolylsilane is unique due to the presence of m-tolyl groups, which can influence its reactivity and the properties of the resulting products. Compared to diphenyl(p-tolyl)silane and diphenyldi-o-tolylsilane, the m-tolyl groups in this compound provide different steric and electronic effects, which can affect the outcome of chemical reactions . The other similar compounds, such as 1,4-bis(triphenylsilyl)benzene and 1,3-bis(triphenylsilyl)benzene, have different structural arrangements and are used in different applications .
Eigenschaften
Molekularformel |
C26H24Si |
|---|---|
Molekulargewicht |
364.6 g/mol |
IUPAC-Name |
bis(3-methylphenyl)-diphenylsilane |
InChI |
InChI=1S/C26H24Si/c1-21-11-9-17-25(19-21)27(23-13-5-3-6-14-23,24-15-7-4-8-16-24)26-18-10-12-22(2)20-26/h3-20H,1-2H3 |
InChI-Schlüssel |
JSILCIBYXWISFI-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=CC=C1)[Si](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC(=C4)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



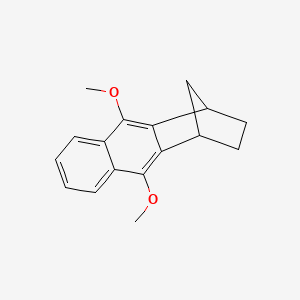
![tert-Butyl(dimethyl){[3-(trimethylstannyl)but-3-en-1-yl]oxy}silane](/img/structure/B11952489.png)
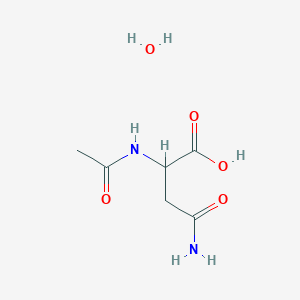

![methyl 4-{[2-((E)-{[(4-methoxyanilino)(oxo)acetyl]hydrazono}methyl)phenoxy]methyl}benzoate](/img/structure/B11952505.png)
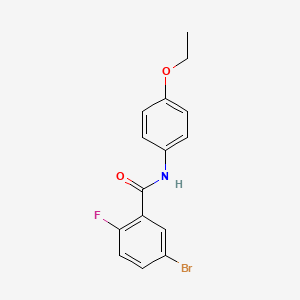
![N-Butyl-N'-[4-(diethylamino)phenyl]urea](/img/structure/B11952512.png)

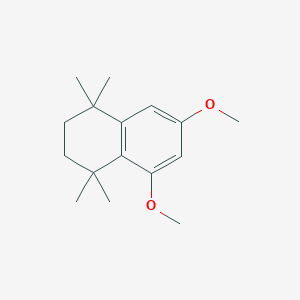
![4-{[2-(Hexadecyloxy)-5-(methoxycarbonyl)phenyl]sulfamoyl}benzoic acid](/img/structure/B11952531.png)


